Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one
Description
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4,4a,5,6,7,8,8a-octahydropyrido[3,4-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H12N2O2/c10-7-9-6-3-8-2-1-5(6)4-11-7/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
RPIGKXDVVZPVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1COC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one typically involves organic synthesis reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a carbonyl compound followed by cyclization can yield the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a biochemical pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one and the closely related 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one derivatives (e.g., compound 20a from –2):
Structural Implications
Ring Saturation and Rigidity: The octahydro designation in this compound indicates full saturation, likely enhancing metabolic stability and reducing reactivity compared to the partially saturated 1,4-dihydro analog .
Substituent Effects :
- Alkyl groups (e.g., methyl at C4 in 20a ) optimize steric interactions with EGFR’s Met790 gatekeeper residue, a feature absent in the unsubstituted Octahydro derivative .
Pharmacological Relevance: While 20a demonstrates nanomolar potency against oncogenic EGFR mutants, the lack of substituents and distinct core structure in this compound likely limit its utility in kinase targeting .
Case Study: EGFR-Targeted Derivatives
The 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one scaffold (e.g., 20a ) exemplifies structure-guided optimization for mutant-selective inhibition. Key advancements include:
- IC₅₀ Reduction : Introduction of dual methyl groups at C4 improved potency (IC₅₀ = 4.5 nM) while retaining selectivity over EGFR<sup>WT</sup> .
- Structural Basis: Crystallographic studies reveal that the pyrimidine-oxazinone core occupies the ATP-binding pocket, with C4 alkyl groups displacing hydrophobic residues near Met790 .
In contrast, this compound’s saturated structure may favor applications requiring rigidity, such as peptide mimetics or allosteric modulators, though empirical data are lacking.
Biological Activity
Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one is a bicyclic compound characterized by a fused oxazine and pyridine structure. Its molecular formula is with a molecular weight of approximately 156.18 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The unique structure of this compound includes:
- A saturated octahydro framework.
- Nitrogen and oxygen heteroatoms that enhance its reactivity and biological potential.
These features allow the compound to mimic natural substrates or inhibitors, making it a candidate for further pharmacological exploration.
Anti-inflammatory Properties
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It is believed to interact with various biological targets involved in pain and inflammation pathways. The compound's structural characteristics suggest it could inhibit specific receptors linked to inflammatory responses .
Interaction Studies
Research has focused on the binding affinity of this compound to biological targets. Techniques such as molecular docking simulations and binding assays have been employed to elucidate these interactions. Preliminary data suggest that the compound may bind to receptors involved in neurotransmission and inflammation .
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. By binding to these targets, this compound can alter their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Research Applications
This compound has several applications in scientific research:
- Chemistry : It serves as a building block for synthesizing more complex molecules.
- Biology : The compound is used in studies of enzyme interactions and as a potential inhibitor in biochemical assays.
- Medicine : Ongoing research investigates its potential as a therapeutic agent for neurological disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one | Similar bicyclic structure but different ring fusion | |
| 1,3-Oxazine Derivatives | Varies | Contains an oxazine ring; varies in substituents affecting reactivity |
| Pyrido[3,4-d]pyrimidines | Varies | More complex systems with additional nitrogen atoms |
These comparisons highlight how this compound stands out due to its specific arrangement of nitrogen and oxygen within its saturated bicyclic framework .
Case Studies
Research studies have demonstrated the efficacy of similar compounds in various biological assays. For instance:
- A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and pharmacologically evaluated against acetylsalicylic acid. One compound demonstrated superior analgesic efficacy compared to aspirin .
These findings suggest that derivatives of oxazine compounds may hold significant promise for therapeutic applications.
Q & A
Q. How can researchers address low solubility in pharmacological profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
